6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate
Description
6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate is a spirocyclic compound featuring a 2,6-diazaspiro[3.4]octane core with three key substituents: a benzyl group at position 6, a tert-butyl ester at position 2, and a formyl group at position 8. This architecture enables versatile reactivity, particularly in medicinal chemistry, where the formyl group serves as a handle for further functionalization. The tert-butyl ester acts as a protective group, enhancing stability during synthesis .
Properties
Molecular Formula |
C20H26N2O5 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
7-O-benzyl 2-O-tert-butyl 5-formyl-2,7-diazaspiro[3.4]octane-2,7-dicarboxylate |
InChI |
InChI=1S/C20H26N2O5/c1-19(2,3)27-18(25)22-13-20(14-22)12-21(9-16(20)10-23)17(24)26-11-15-7-5-4-6-8-15/h4-8,10,16H,9,11-14H2,1-3H3 |
InChI Key |
GUNGVZTYTIPUMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(CC2C=O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Construction
The synthesis often begins from commercially available N-Boc-protected azetidine-3-one or similar azetidine derivatives, which provide the nitrogen-containing ring system needed for the diazaspiro core. The initial step involves formation of the spirocyclic system by ring expansion or cyclization reactions.
Introduction of Benzyl and tert-Butyl Groups
- The benzyl group is introduced typically by N-alkylation of the diazaspiro nitrogen with benzyl halides or benzyl derivatives under basic conditions.
- The tert-butyl ester protecting group is installed by reaction with tert-butyl chloroformate or via Boc-protection of the nitrogen, which also stabilizes the intermediate and facilitates purification.
Formyl Group Installation
The formyl group at position 8 is introduced by selective oxidation or formylation of the corresponding methyl or hydroxymethyl precursor. Methods include:
- Vilsmeier-Haack formylation using POCl3 and DMF to introduce the aldehyde functionality at the desired position.
- Oxidation of hydroxymethyl intermediates with reagents like Dess-Martin periodinane or Swern oxidation to yield the aldehyde.
Purification and Characterization
- The crude product is purified by chromatographic methods such as silica gel column chromatography.
- Purity is typically confirmed by HPLC, NMR spectroscopy, and mass spectrometry.
- The final compound is often obtained with purity above 95%, suitable for further biological or chemical studies.
Detailed Reaction Scheme (Representative)
Research Findings and Optimization Notes
- The Horner-Wadsworth-Emmons olefination step is reported to proceed in high yield (>85%) and is critical for setting up the α,β-unsaturated ester precursor for spirocyclization.
- The spirocyclization step requires careful control of pH and temperature to avoid side reactions and ensure formation of the desired bicyclic system.
- N-alkylation with benzyl bromide is typically performed under mild basic conditions to prevent over-alkylation or decomposition.
- The formylation step must be carefully monitored as aldehydes are sensitive to over-oxidation and polymerization; the Vilsmeier-Haack reaction is preferred for regioselectivity and mild conditions.
- The tert-butyl ester protection enhances compound stability during purification and biological assays and can be removed under acidic conditions if needed.
Data Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Horner-Wadsworth-Emmons olefination | Phosphonate ester, base | 85-90 | High yield, sets α,β-unsaturation |
| 2 | Spirocyclization | Acid/base catalyst | 70-80 | Formation of diazaspiro core |
| 3 | N-Alkylation (benzylation) | Benzyl bromide, base | 75-85 | Mild conditions prevent side reactions |
| 4 | Formylation | POCl3/DMF (Vilsmeier-Haack) | 65-75 | Selective aldehyde formation |
| 5 | Esterification (tert-butyl) | tert-Butyl chloroformate, base | 80-90 | Protecting group installation |
Chemical Reactions Analysis
Types of Reactions
6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzyl derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activity.
Industry: It can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues within the 2,6-Diazaspiro[3.4]octane Series
a. 2-(tert-Butyl) 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate (Compound 3, )
- Key Differences : Replaces the formyl group at position 8 with an ethyl ester.
- Synthesis: Utilizes NaH and triethylphosphonoacetate in THF, highlighting the adaptability of esterification strategies .
- Implications : The ethyl ester offers greater stability but limits reactivity compared to the formyl group, which is critical for downstream modifications.
b. tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate ()
- Key Differences : Lacks the benzyl and formyl groups, instead featuring a ketone at position 7.
- Molecular Weight : 226.27 g/mol (vs. estimated ~350–400 g/mol for the target compound).
- Applications : Serves as a precursor for spirocyclic scaffolds, emphasizing the role of protective groups in synthesis .
Diazaspiro Compounds with Varied Ring Sizes
a. 5,6-Diazaspiro[3.5]non-8-ene Derivatives ()
- Structure : Larger spiro ring (3.5 vs. 3.4) with fluorine and trifluoromethyl substituents.
- Synthesis : Involves coupling reactions with fluorinated aryl groups, showcasing the impact of halogenation on lipophilicity and metabolic stability .
- Biological Relevance : Fluorine atoms enhance binding affinity in therapeutic targets, though specific data for these compounds is undisclosed.
Biological Activity
The compound 6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate is part of a class of spirocyclic compounds known for their diverse biological activities. This article examines its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H26N2O5
- Molecular Weight : 374.44 g/mol
Biological Activity Overview
Recent studies have highlighted the biological significance of diazaspiro compounds, particularly in their potential as therapeutic agents against various diseases. The core structure of 2,6-diazaspiro[3.4]octane has been associated with several pharmacological activities:
- Antitubercular Activity : Compounds derived from the diazaspiro framework have shown promising results against Mycobacterium tuberculosis. For instance, a related compound demonstrated a minimal inhibitory concentration (MIC) of 0.016 μg/mL, indicating strong antitubercular properties .
- Cancer Treatment : The diazaspiro framework has been explored for its ability to inhibit menin-MLL1 interactions, which are crucial in certain types of cancers. This suggests potential applications in oncology .
- Neurological Effects : Some derivatives have been identified as selective dopamine D3 receptor antagonists, which may have implications for treating neurological disorders such as schizophrenia and addiction .
- Diabetes Management : Inhibitors targeting VDAC1 (voltage-dependent anion channel 1) derived from this scaffold have been studied for their role in diabetes treatment .
Synthesis of the Compound
The synthesis of This compound typically involves multi-step organic reactions that can include:
- Kinugasa Reaction : A method used to form diazaspiro compounds from available precursors.
- Conia-Ene Reaction : This sequential reaction can enhance the yield and selectivity of the desired spirocyclic structure .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitubercular | MIC = 0.016 μg/mL | |
| Cancer Inhibition | Menin-MLL1 interaction inhibition | |
| Neurological | D3 receptor antagonism | |
| Diabetes Management | VDAC1 inhibition |
Case Study: Antitubercular Activity
In a study exploring the antitubercular properties of various derivatives based on the diazaspiro framework, researchers synthesized a series of compounds and evaluated their activity against Mycobacterium tuberculosis H37Rv using the resazurin microtiter plate assay (REMA). Among the tested compounds, one derivative exhibited remarkable potency with an MIC value significantly lower than that of existing treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
